molecular formula C16H12Cl2N2S B2652274 5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole-2(3H)-thione CAS No. 1105191-07-8

5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole-2(3H)-thione

Cat. No. B2652274
CAS RN: 1105191-07-8
M. Wt: 335.25
InChI Key: BIDVNMJHXQKYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole-2(3H)-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as thiabendazole and is widely used as an antifungal and anthelmintic agent in veterinary medicine.

Scientific Research Applications

Corrosion Inhibition

5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazole-2(3H)-thione and its derivatives show promise as corrosion inhibitors. In a study, imidazole derivatives, including those similar in structure to the specified compound, demonstrated effectiveness in protecting mild steel from corrosion in sulfuric acid media. These compounds exhibited high resistance and acted as mixed-type inhibitors, with inhibition efficiencies reaching up to 96% (Ouakki et al., 2019).

Antimicrobial Properties

Compounds structurally related to this compound have been studied for their antimicrobial properties. One such study on imidazo[4,5-b]pyridine-5-thione derivatives showed potent inhibitory effects against pathogenic microorganisms, with some compounds performing better than the control, chloramphenicol (Othman et al., 2020).

Molecular Docking and Synthesis Studies

Molecular docking studies on similar imidazole derivatives provide insights into their potential as antimicrobial agents. For instance, 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones, a class of inhibitors of lck kinase, showed promising results in cellular assays, suggesting the potential of imidazole derivatives in therapeutic applications (Snow et al., 2002).

Applications in Organic Chemistry and Materials Science

Imidazole derivatives, similar to the one specified, are used in various fields of science and technology, including as building blocks in supramolecular chemistry. These compounds can serve as intermediates in the synthesis of pharmacologically active substances, explosives, gelators, and more (Kravchenko et al., 2018).

Corrosion Inhibitors for Steel in Sweet Corrosive Environment

Studies on novel imidazole derivatives for corrosion inhibition in CO2-saturated brine solutions found that they provide significant protection, with some exhibiting up to 93% efficiency. This application is particularly relevant in the oil and gas industry (Singh et al., 2017).

properties

IUPAC Name

4-(3,4-dichlorophenyl)-3-(4-methylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2S/c1-10-2-5-12(6-3-10)20-15(9-19-16(20)21)11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDVNMJHXQKYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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